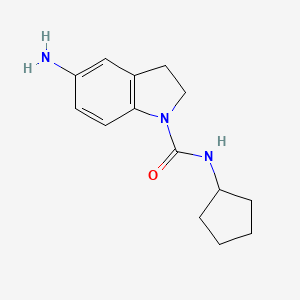
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide
Overview
Description
“5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of various scaffolds of indole for screening different pharmacological activities . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide could potentially be explored for its efficacy against a range of viral infections.
Anti-inflammatory and Analgesic Activities
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . Compounds with similar structures to 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide have been compared with established medications like indomethacin and celecoxib, showing promising results . This indicates potential applications in the treatment of inflammatory diseases and pain management.
Anticancer Potential
The indole scaffold is present in many synthetic drug molecules used in cancer treatment. The ability of indole derivatives to bind with high affinity to multiple receptors makes them valuable in the development of new therapeutic agents. Research into the anticancer properties of indole derivatives could lead to the discovery of novel treatments for various types of cancer .
Antimicrobial and Antitubercular Effects
Indole derivatives are known for their antimicrobial and antitubercular activities . The structural features of these compounds allow them to interact effectively with bacterial cells, making them potential candidates for the development of new antibiotics and treatments for tuberculosis .
Antidiabetic and Antimalarial Applications
The diverse biological activities of indole derivatives also extend to antidiabetic and antimalarial effects . Their interaction with biological systems could lead to the development of new medications for managing diabetes and preventing or treating malaria .
Anticholinesterase Activity
Indole derivatives have been found to exhibit anticholinesterase activity , which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, these compounds can potentially improve cognitive functions in affected individuals .
Role in Multicomponent Reactions (MCRs)
Indole derivatives, including 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide, play a significant role in MCRs. These reactions are a sustainable strategy for synthesizing complex molecules, and indole derivatives are ideal precursors for generating biologically active structures .
Serotonin Receptor Research
Indole compounds are structurally related to serotonin, a key neurotransmitter. Research into the interaction of indole derivatives with serotonin receptors can provide insights into the treatment of psychiatric disorders and the development of new psychotropic medications .
properties
IUPAC Name |
5-amino-N-cyclopentyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-11-5-6-13-10(9-11)7-8-17(13)14(18)16-12-3-1-2-4-12/h5-6,9,12H,1-4,7-8,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMGHHXWJCMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






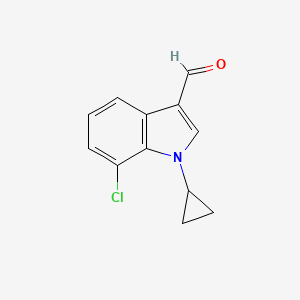
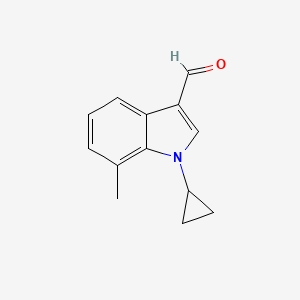
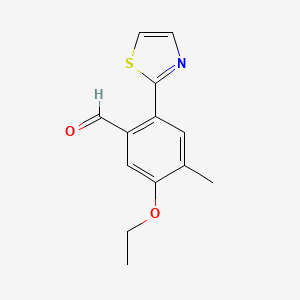
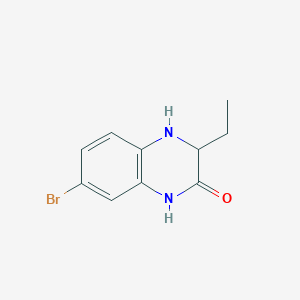
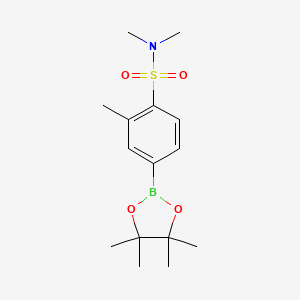

![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)
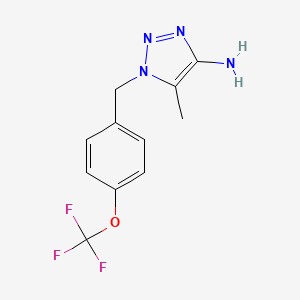

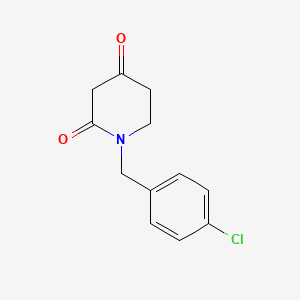
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)